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molecular formula C5H8O3 B3044194 Ethyl Pyruvate-3,3,3-d3 CAS No. 66966-38-9

Ethyl Pyruvate-3,3,3-d3

Cat. No. B3044194
M. Wt: 119.13 g/mol
InChI Key: XXRCUYVCPSWGCC-BMSJAHLVSA-N
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Patent
US07087778B2

Procedure details

2,3,4-Trifluoronitrobenzene (1.01 g) and ethyl pyruvate (1.15 g) were dissolved in ethanol (8 ml). After adding 5% Pd—C (0.11 g) and conc. hydrochloric acid (0.03 g), the mixture was stirred at 40° C. under a hydrogen gas pressure of 2.94 MPa for 3 hours. After filtering off Pd—C, the obtained filtrate was concentrated under reduced pressure. Thus the title compound (1.38 g) was obtained as slightly yellow oily substance. Various spectral data of this product was identical with those obtained in Example 7.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[N+:10]([O-])=O.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=O.Cl>C(O)C.[Pd]>[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1[NH:10][CH:14]([CH3:16])[C:13]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C(=O)C)(=O)OCC
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
Cl
Name
Quantity
0.11 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. under a hydrogen gas pressure of 2.94 MPa for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off Pd—C
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(NC(C(=O)OCC)C)C=CC(=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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